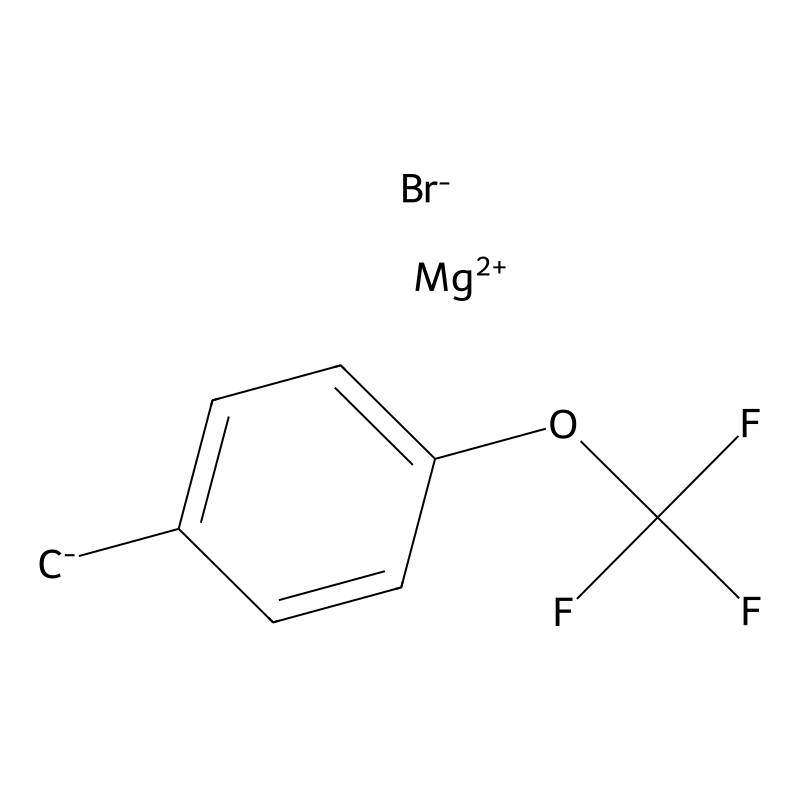

(4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

They are valuable reagents in organic synthesis because they act as a source of nucleophilic carbon atoms. The nucleophilic carbon atom can react with a variety of electrophiles to form new carbon-carbon bonds. (Source)

Here are some specific research applications of (4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF:

- Synthesis of biaryl compounds: (4-(Trifluoromethoxy)benzyl)magnesium bromide can be used to prepare biaryl compounds, which are molecules with two aromatic rings connected by a carbon-carbon bond. Biaryl compounds are important building blocks for a variety of materials, including pharmaceuticals, polymers, and liquid crystals. (Source: )

- Functionalization of aromatic compounds: The reagent can be used to introduce a (4-(trifluoromethoxy)benzyl) group onto aromatic compounds. This functional group can be used to modulate the properties of the molecule, such as its electronic properties or lipophilicity. (Source)

(4-(Trifluoromethoxy)benzyl)magnesium bromide, a Grignard reagent, is an organomagnesium compound notable for its trifluoromethoxy group, which enhances its reactivity and solubility in organic solvents. This compound is typically prepared as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF), a solvent known for its ability to stabilize organometallic species and facilitate various

Grignard reagents like (4-(Trifluoromethoxy)benzyl)magnesium bromide are versatile in organic synthesis. They can participate in several types of reactions:

- Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

- Substitution Reactions: Can replace halides or other leaving groups in organic molecules.

- Coupling Reactions: Can couple with aryl halides or other electrophiles to form biaryl compounds.

The presence of the trifluoromethoxy group can enhance the electrophilicity of certain substrates, making them more reactive towards nucleophilic attack.

The synthesis of (4-(Trifluoromethoxy)benzyl)magnesium bromide typically involves:

- Preparation of Trifluoromethoxybenzyl Bromide: This can be synthesized from 4-bromobenzaldehyde through a series of reactions involving trifluoromethylation.

- Formation of Grignard Reagent: The bromide is then reacted with magnesium metal in anhydrous ether or 2-methyltetrahydrofuran under inert atmosphere conditions to yield the Grignard reagent.

This method ensures high purity and reactivity of the final product.

(4-(Trifluoromethoxy)benzyl)magnesium bromide has potential applications in:

- Organic Synthesis: As a nucleophile in various synthetic pathways, particularly in the formation of complex organic molecules.

- Material Science: Potentially used in the development of fluorinated polymers or materials due to its unique properties.

- Pharmaceutical Chemistry: Could serve as an intermediate in drug development, especially for compounds requiring fluorinated aromatic systems.

Interaction studies involving (4-(Trifluoromethoxy)benzyl)magnesium bromide could focus on:

- Enzyme Inhibition: Evaluating how this compound interacts with specific enzymes could reveal its potential therapeutic applications.

- Cell Line Studies: Testing its cytotoxicity on various cancer cell lines could provide insights into its biological activity and safety profile.

Such studies would typically employ both in vitro and in silico methods to assess interactions and effects.

Several compounds share structural or functional similarities with (4-(Trifluoromethoxy)benzyl)magnesium bromide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylbenzylmagnesium Bromide | Similar benzyl structure | Less electron-withdrawing effect compared to trifluoromethoxy |

| 4-Fluorobenzylmagnesium Bromide | Contains fluorine instead of trifluoromethoxy | Different electronic properties affecting reactivity |

| 4-(Chloromethyl)benzylmagnesium Bromide | Chlorine as a leaving group | More stable than trifluoromethoxy derivatives |

Uniqueness

The presence of the trifluoromethoxy group distinguishes (4-(Trifluoromethoxy)benzyl)magnesium bromide from other Grignard reagents by enhancing its reactivity and solubility, making it a valuable tool for synthetic chemists seeking to explore new reaction pathways or develop novel materials.